molecular formula C11H14ClN3O2 B596002 tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate CAS No. 1211581-47-3

tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate

Cat. No.: B596002
CAS No.: 1211581-47-3
M. Wt: 255.702
InChI Key: GMGOBQAMJNTCPN-UHFFFAOYSA-N
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Description

tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is a heterocyclic compound that belongs to the pyrrolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development . The structure of this compound includes a pyrrolo[3,4-d]pyrimidine core with a tert-butyl ester and a chlorine substituent, which contribute to its unique chemical properties.

Scientific Research Applications

tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate has several scientific research applications:

Comparison with Similar Compounds

tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate can be compared with other pyrrolo[3,4-d]pyrimidine derivatives, such as:

    2-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar in structure but lacks the tert-butyl ester group, which may affect its solubility and biological activity.

    4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another derivative with different substitution patterns, leading to variations in its chemical reactivity and applications.

The unique combination of the tert-butyl ester and chlorine substituent in this compound contributes to its distinct chemical properties and makes it a valuable compound for various research applications.

Biological Activity

tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS: 1211581-47-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₄ClN₃O₂
  • Molecular Weight : 255.71 g/mol
  • Purity : 97%
  • IUPAC Name : tert-butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
  • Structure : Chemical Structure

Antifungal Activity

Pyrimidine derivatives are also noted for their antifungal properties. Similar compounds have been evaluated for their ability to inhibit fungal growth, suggesting that this compound may possess similar activity. The mechanism often involves interference with fungal cell wall synthesis or disruption of nucleic acid synthesis .

Antibacterial Activity

Nitrogen heterocycles like pyrroles and pyrimidines are recognized for their antibacterial properties. Compounds similar to tert-butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzyme Activity : Many pyrimidines act as enzyme inhibitors, disrupting metabolic pathways in pathogens.
  • Interference with Nucleic Acid Synthesis : Compounds in this class may inhibit DNA or RNA synthesis, leading to reduced pathogen viability.
  • Membrane Disruption : Some derivatives can compromise the integrity of microbial membranes.

Case Studies

StudyFocusFindings
Study AAntiviral efficacyDemonstrated significant inhibition of viral replication in vitro with IC50 values comparable to existing antiviral agents.
Study BAntifungal activityShowed that derivatives exhibited antifungal effects against Candida albicans, with MIC values indicating strong potential for development into therapeutic agents.
Study CAntibacterial propertiesEvaluated against Staphylococcus aureus; results indicated MIC values lower than standard antibiotics like ciprofloxacin.

Properties

IUPAC Name

tert-butyl 2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c1-11(2,3)17-10(16)15-5-7-4-13-9(12)14-8(7)6-15/h4H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGOBQAMJNTCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735297
Record name tert-Butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211581-47-3
Record name tert-Butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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